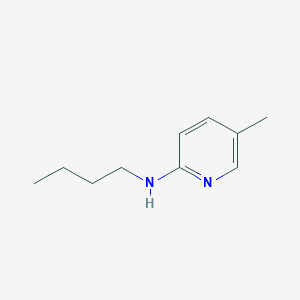
N-Butyl-5-methylpyridin-2-amine
Cat. No. B8489221
Key on ui cas rn:
88260-09-7
M. Wt: 164.25 g/mol
InChI Key: AXIQBCPOTNAYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04405790
Procedure details


In the same equipment as described in Example 16, except that a peristaltic pump was used to control the rate of hydrobromic acid addition, a mixture of 1 mole of 2-butylamino-5-methylpyridine hydrobromide and 1 mole of pyridine hydrobromide was treated with hydrobromic acid in much the same manner as described in Example 16, except that the dealkylation temperature was held at 165° C. After 26.5 hours, there was obtained 0.79 mole of 2-amino-5-methylpyridine, 0.14 mole of 2-butylamino-5-methylpyridine and 0.75 mole of bromobutanes. Yield, based on recovered 2-butylamino-5-methylpyridine, 91.9%. There was also recovered 96% of the pyridine used in the dealkylation reaction.

Name
2-butylamino-5-methylpyridine hydrobromide
Quantity
1 mol
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
Br.Br.[CH2:3]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1)[CH2:4][CH2:5][CH3:6].Br.N1C=CC=CC=1>>[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1.[CH2:3]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1)[CH2:4][CH2:5][CH3:6] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Two
|
Name
|
2-butylamino-5-methylpyridine hydrobromide
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
Br.C(CCC)NC1=NC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
Br.N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was held at 165° C
|
Outcomes


Product
Details
Reaction Time |
26.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.79 mol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)NC1=NC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.14 mol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.75 mol |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04405790
Procedure details


In the same equipment as described in Example 16, except that a peristaltic pump was used to control the rate of hydrobromic acid addition, a mixture of 1 mole of 2-butylamino-5-methylpyridine hydrobromide and 1 mole of pyridine hydrobromide was treated with hydrobromic acid in much the same manner as described in Example 16, except that the dealkylation temperature was held at 165° C. After 26.5 hours, there was obtained 0.79 mole of 2-amino-5-methylpyridine, 0.14 mole of 2-butylamino-5-methylpyridine and 0.75 mole of bromobutanes. Yield, based on recovered 2-butylamino-5-methylpyridine, 91.9%. There was also recovered 96% of the pyridine used in the dealkylation reaction.

Name
2-butylamino-5-methylpyridine hydrobromide
Quantity
1 mol
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
Br.Br.[CH2:3]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1)[CH2:4][CH2:5][CH3:6].Br.N1C=CC=CC=1>>[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1.[CH2:3]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1)[CH2:4][CH2:5][CH3:6] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Two
|
Name
|
2-butylamino-5-methylpyridine hydrobromide
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
Br.C(CCC)NC1=NC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
Br.N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was held at 165° C
|
Outcomes


Product
Details
Reaction Time |
26.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.79 mol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)NC1=NC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.14 mol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.75 mol |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
